REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:13][CH2:12][C:11](=[CH2:14])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[BH:15]1C2CCCC1CCC2.Br[C:25]1[CH:26]=[C:27]2[C:31](=[CH:32][CH:33]=1)[NH:30][N:29]=[C:28]2[C:34]1[N:35]=[N:36][N:37]([C:39]2[CH:44]=[CH:43][C:42]([C:45]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[O:46])=[CH:41][CH:40]=2)[CH:38]=1.C(=O)([O-])[O-].[K+].[K+]>C1COCC1.CN(C=O)C.O>[BH3:15].[N:47]1([C:45]([C:42]2[CH:41]=[CH:40][C:39]([N:37]3[CH:38]=[C:34]([C:28]4[C:27]5[C:31](=[CH:32][CH:33]=[C:25]([CH2:14][CH:11]6[CH2:10][CH2:9][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:13][CH2:12]6)[CH:26]=5)[NH:30][N:29]=4)[N:35]=[N:36]3)=[CH:44][CH:43]=2)=[O:46])[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1 |f:3.4.5|
|
Name
|
|
Quantity
|
0.24 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)=C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
48 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B1C2CCCC1CCC2
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-bromo-3-{1-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NNC2=CC1)C=1N=NN(C1)C1=CC=C(C=C1)C(=O)N1CCOCC1
|
Name
|
PdCl2dppf
|
Quantity
|
1 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
76 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated at 65° C
|
Type
|
ADDITION
|
Details
|
added to the reaction mixture which
|
Type
|
TEMPERATURE
|
Details
|
was heated at 65° C. for one more night
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
Combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica (DCM:MeOH, gradient from 100:0 to 90:10)
|
Name
|
|
Type
|
product
|
Smiles
|
B
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C(=O)C1=CC=C(C=C1)N1N=NC(=C1)C1=NNC2=CC=C(C=C12)CC1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |